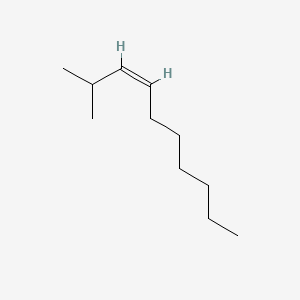

cis-2-Methyl-3-Decene

Description

cis-2-Methyl-3-Decene (CAS No. 23381-92-2) is a branched alkene with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol . Structurally, it features a double bond between carbons 3 and 4 (C3–C4) and a methyl group substituent on carbon 2 (C2). This compound is classified as a medium-chain alkene with cis stereochemistry, influencing its physical properties and reactivity.

Key safety data from the Safety Data Sheet (SDS) includes:

Properties

Molecular Formula |

C11H22 |

|---|---|

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(Z)-2-methyldec-3-ene |

InChI |

InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h9-11H,4-8H2,1-3H3/b10-9- |

InChI Key |

KMUTVNNRPDIKPX-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCC/C=C\C(C)C |

Canonical SMILES |

CCCCCCC=CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-2-Methyl-3-decene can be synthesized through various methods, including:

Alkene Isomerization: This involves the isomerization of 2-methyl-1-decene using a suitable catalyst to shift the double bond to the desired position.

Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the desired alkene.

Industrial Production Methods

Industrial production of (Z)-2-Methyl-3-decene typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often used to facilitate the isomerization or hydrogenation reactions required to produce the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-3-decene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 2-methyl-decane.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-methyl-3-decene chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst

Major Products

Oxidation: Epoxides, alcohols

Reduction: 2-Methyl-decane

Substitution: Halogenated alkenes

Scientific Research Applications

(Z)-2-Methyl-3-decene has various applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-3-decene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or alcohols. The molecular targets and pathways involved in these reactions include the double bond and the methyl group, which influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Hypothetical Comparison Table (Based on Alkene Class)

Key Observations:

Chain Length and Branching: Longer chains (e.g., cis-2-Methyl-3-Decene vs. 1-Decene) increase molecular weight and boiling point due to stronger van der Waals forces .

Double Bond Position :

- Internal double bonds (e.g., C3–C4 in cis-2-Methyl-3-Decene) are more stable than terminal ones (e.g., 1-Decene), affecting electrophilic addition preferences.

Limitations of Provided Evidence

The evidence lacks direct data on comparable alkenes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.